molecular formula C24H23N5 B1225045 6-Amino-4-(4-tert-butylphenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile

6-Amino-4-(4-tert-butylphenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile

Cat. No. B1225045
M. Wt: 381.5 g/mol
InChI Key: REHVFFROLQVHGZ-UHFFFAOYSA-N
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Description

6-amino-4-(4-tert-butylphenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile is a phenylpyridine.

Scientific Research Applications

Chemical Synthesis and Derivatives

A study by Al-Issa (2012) explores the synthesis of pyridine derivatives, including 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, which shares a similar structure to the compound . This research contributes to the understanding of pyridine carbonitriles' synthesis and potential derivatives (Al-Issa, 2012).

Interactions with Lysozyme

Wu et al. (2007) conducted a study examining the interactions between lysozyme and related compounds, including 6-amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. This research offers insights into the biochemical interactions and potential applications in biological systems (Wu et al., 2007).

Synthesis of Polyfunctional Derivatives

Aly's 2006 research focuses on the synthesis of various pyrazolo[3,4-b][1,8]naphthyridines using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor. This study contributes to the knowledge of creating polyfunctionally substituted derivatives for potential scientific applications (Aly, 2006).

Synthesis Techniques and Applications

  • Dandia et al. (2013) discuss an ultrasound-assisted synthesis method for pyrazolo[3,4-b]pyridines, which could be applicable for the synthesis of the compound . This research offers an innovative approach for the synthesis of similar compounds (Dandia et al., 2013).
  • A study by Nikpassand et al. (2019) introduces a catalyst-free grinding procedure for the synthesis of similar compounds, providing an alternative and efficient synthesis method (Nikpassand et al., 2019).

Corrosion Inhibition

Research by Abdel Hameed et al. (2020) explores the use of related pyrazole derivatives as corrosion inhibitors, suggesting potential applications of similar compounds in material science and engineering (Abdel Hameed et al., 2020).

properties

Product Name

6-Amino-4-(4-tert-butylphenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile

Molecular Formula

C24H23N5

Molecular Weight

381.5 g/mol

IUPAC Name

6-amino-4-(4-tert-butylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C24H23N5/c1-15-20-21(16-10-12-17(13-11-16)24(2,3)4)19(14-25)22(26)27-23(20)29(28-15)18-8-6-5-7-9-18/h5-13H,1-4H3,(H2,26,27)

InChI Key

REHVFFROLQVHGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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